molecular formula C22H27N3O4 B2840291 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 955236-79-0

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2840291
CAS No.: 955236-79-0
M. Wt: 397.475
InChI Key: FKMHQHDKXBABAH-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Cyclic Dipeptidyl Ureas : A study focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, presenting a new class of cyclic dipeptidyl ureas. These compounds are formed through reactions involving benzyl isocyanide and semicarbazones, highlighting methods that could be applicable for synthesizing variations of the specified compound (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Enzyme Inhibition and Anticancer Research

  • Urea Derivatives as Enzyme Inhibitors and Anticancer Agents : Another study investigated unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition properties and potential anticancer activities. This research sheds light on the biological activities of urea derivatives, suggesting possible therapeutic applications for compounds with similar structures (Mustafa, Perveen, & Khan, 2014).

Materials Science and NLO Applications

  • Nonlinear Optical (NLO) Materials : Research into the molecular structure, vibrational spectra, and NBO study of related compounds has demonstrated significant potential for applications in nonlinear optical materials. The study of these properties can help in designing materials with enhanced NLO properties, indicating potential applications for the specified urea derivative in the field of photonics and optoelectronics (Al-Abdullah et al., 2014).

Analytical and Pharmacokinetic Studies

  • Internal Standards for LC–MS Analysis : The synthesis of deuterium-labeled compounds, such as AR-A014418, a potential drug for treating cancer and neurodegenerative disorders, provides insight into the use of similar urea derivatives as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This highlights their importance in pharmacokinetic studies to improve the accuracy of drug monitoring and analysis (Liang, Wang, Yan, & Wang, 2020).

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-3-29-20-10-6-18(7-11-20)25-15-17(12-21(25)26)14-24-22(27)23-13-16-4-8-19(28-2)9-5-16/h4-11,17H,3,12-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHQHDKXBABAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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